molecular formula C12H10ClNO4 B13847416 Methyl 1-(2-Chloroacetyl)-2-oxoindoline-5-carboxylate

Methyl 1-(2-Chloroacetyl)-2-oxoindoline-5-carboxylate

Cat. No.: B13847416
M. Wt: 267.66 g/mol
InChI Key: MTIOCTHJXIKPMG-UHFFFAOYSA-N
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Description

Methyl 1-(2-Chloroacetyl)-2-oxoindoline-5-carboxylate is a chemical compound with the molecular formula C12H10ClNO4 It is a derivative of oxindole, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-Chloroacetyl)-2-oxoindoline-5-carboxylate typically involves the reaction of 2-oxoindoline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-Chloroacetyl)-2-oxoindoline-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with nucleophiles such as amines or thiols to form new derivatives.

    Oxidation and Reduction: The oxindole core can be oxidized or reduced under specific conditions to yield different functionalized products.

    Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., dimethylformamide).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative.

Scientific Research Applications

Methyl 1-(2-Chloroacetyl)-2-oxoindoline-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 1-(2-Chloroacetyl)-2-oxoindoline-5-carboxylate is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The oxindole core may also interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(2-Chloroacetyl)-2-oxoindoline-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chloroacetyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C12H10ClNO4

Molecular Weight

267.66 g/mol

IUPAC Name

methyl 1-(2-chloroacetyl)-2-oxo-3H-indole-5-carboxylate

InChI

InChI=1S/C12H10ClNO4/c1-18-12(17)7-2-3-9-8(4-7)5-10(15)14(9)11(16)6-13/h2-4H,5-6H2,1H3

InChI Key

MTIOCTHJXIKPMG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(C(=O)C2)C(=O)CCl

Origin of Product

United States

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